Adenosine dialdehyde

Overview

Description

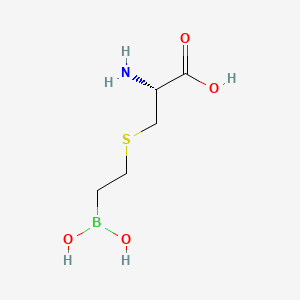

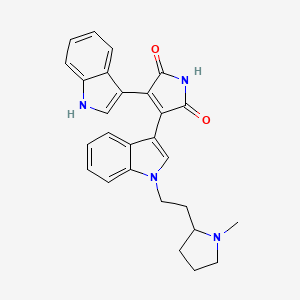

Adenosine dialdehyde is a purine nucleoside analogue . It is broadly used in cell culture to accumulate methyl-accepting proteins in hypomethylated states for in vitro protein methylation analyses .

Physical And Chemical Properties Analysis

Adenosine dialdehyde has the chemical formula C10H11N5O4 . Unfortunately, I couldn’t retrieve more specific physical and chemical properties.Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Adenosine dialdehyde, focusing on six unique applications:

Enzymatic Reaction Inhibition

Adenosine dialdehyde is known to act as a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, which plays a crucial role in enzymatic reactions involving methyltransferase activity. The compound induces inactivation of AdoHcy hydrolase through a Kcat mechanism by enzymic generation of a reactive aldehyde intermediate .

Protein Methylation Analysis

In cell culture, Adenosine dialdehyde is used to accumulate methyl-accepting proteins in hypomethylated states. This facilitates in vitro protein methylation analyses, which are essential for understanding protein function and regulation .

Antimicrobial Property Enhancement

Research has shown that Adenosine dialdehyde can enhance the mechanical and antimicrobial properties of materials like dialdehyde cellulose (DAC). DAC, obtained by oxidizing cellulose using periodate, exhibits excellent reduction performance and is used in various biomedical applications .

DNA and Protein Methyltransferases Inhibition

Adenosine dialdehyde serves as an indirect methyltransferase inhibitor. It has been investigated for its effects on breast and lung cancer cell lines by inhibiting methylation, which is a critical process in the regulation of gene expression and protein function .

Mechanism of Action

Target of Action

Adenosine dialdehyde (AdOx) is a purine nucleoside analogue and a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH) . SAHH is an enzyme that plays a crucial role in the methylation process, which is essential for many biological functions .

Mode of Action

AdOx acts as an indirect methyltransferase inhibitor . It interacts with its target, SAHH, and inhibits its function . This inhibition leads to the accumulation of methyl-accepting proteins in hypomethylated states, which are used for in vitro protein methylation analyses .

Biochemical Pathways

The inhibition of SAHH by AdOx affects the methylation process. Methylation is a biochemical process that transfers a methyl group to various substrates, including DNA, proteins, and small molecules, thereby influencing their function . By inhibiting SAHH, AdOx disrupts this process, leading to changes in the methylation status of various substrates .

Pharmacokinetics

It’s known that adox is used in cell culture, suggesting that it can penetrate cell membranes . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of AdOx.

Result of Action

The inhibition of SAHH by AdOx leads to the accumulation of hypomethylated proteins . This can affect various cellular processes, as methylation is a key regulatory mechanism for protein function. For instance, it has been shown that AdOx treatment can decrease the methylation of certain proteins, indicating that it can influence protein function .

Action Environment

The action of AdOx can be influenced by various environmental factors. For example, the presence of other compounds, such as translation inhibitors, can enhance the effects of AdOx . Furthermore, the cellular environment, including the type of cells and their metabolic state, can also influence the action of AdOx .

properties

IUPAC Name |

2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMNSCQOSGKTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955784 | |

| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine dialdehyde | |

CAS RN |

34240-05-6, 39798-19-1 | |

| Record name | Periodate-oxidized adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine dialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039798191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)

![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)